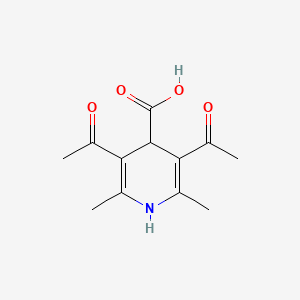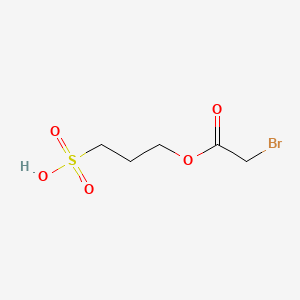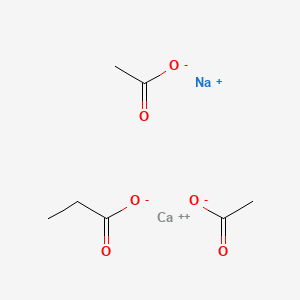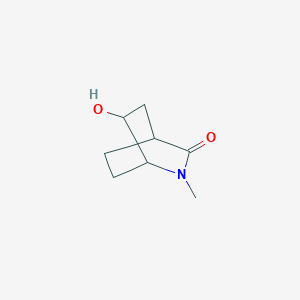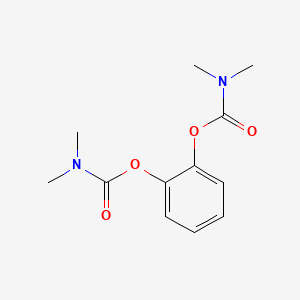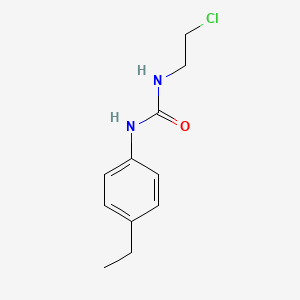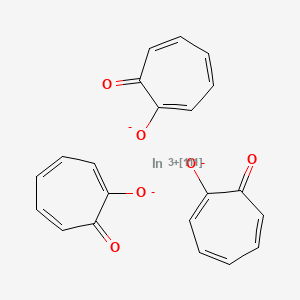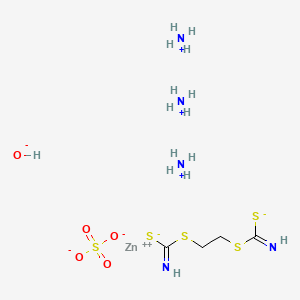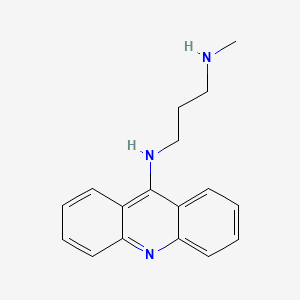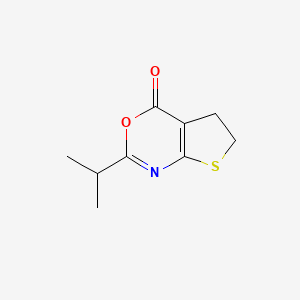
N-(4-Oxo-2-phenyl-4H-chromen-3-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Oxo-2-phenyl-4H-chromen-3-yl)methanesulfonamide is a chemical compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-2-phenyl-4H-chromen-3-yl)methanesulfonamide typically involves the condensation of 4-oxo-2-phenyl-4H-chromen-3-yl with methanesulfonamide. One common method includes the use of base-catalyzed reactions under mild conditions to achieve good yields . The reaction may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the process .
Industrial Production Methods
Industrial production of this compound may utilize green chemistry principles to minimize environmental impact. Techniques such as microwave and ultrasound irradiation, solvent-free reactions, and the use of ionic liquids as solvents have been explored to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Oxo-2-phenyl-4H-chromen-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
N-(4-Oxo-2-phenyl-4H-chromen-3-yl)methanesulfonamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(4-Oxo-2-phenyl-4H-chromen-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxo-2-phenyl-4H-chromen-3-yl β-D-glucopyranosyl-(1->2)-β-D-glucopyranoside
- N-(4-ET-PHENYL)-2-OXO-2-(2-((4-OXO-4H-CHROMEN-3-YL)METHYLENE)HYDRAZINO)ACETAMIDE
- N-[4-({(2E)-2-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]HYDRAZINO}CARBONYL)PHENYL]BENZENESULFONAMIDE
Uniqueness
N-(4-Oxo-2-phenyl-4H-chromen-3-yl)methanesulfonamide is unique due to its specific combination of a chromone core, phenyl group, and methanesulfonamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
6959-92-8 |
|---|---|
Fórmula molecular |
C16H13NO4S |
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
N-(4-oxo-2-phenylchromen-3-yl)methanesulfonamide |
InChI |
InChI=1S/C16H13NO4S/c1-22(19,20)17-14-15(18)12-9-5-6-10-13(12)21-16(14)11-7-3-2-4-8-11/h2-10,17H,1H3 |
Clave InChI |
OITAOLSAMIHDBV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



